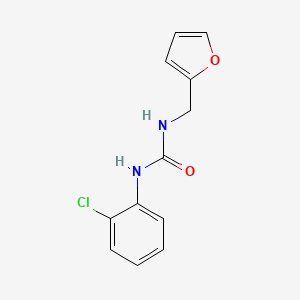
6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, also known as PT-141, is a synthetic peptide that belongs to the class of melanocortin agonists. It was originally developed as a potential treatment for sexual dysfunction in both men and women. However, recent research has shown that PT-141 has a wide range of applications in various fields of scientific research.
Applications De Recherche Scientifique
Optical Sensors and Biological Applications
Pyrimidine derivatives, including those with structures similar to 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, have been extensively studied for their potential in various scientific applications. Notably, these compounds have found significant use in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes. Additionally, their biological and medicinal applications are diverse, ranging from anti-inflammatory effects to potential roles in central nervous system (CNS) drug synthesis. The anti-inflammatory properties of pyrimidine derivatives are attributed to their inhibitory effects on various inflammatory mediators, highlighting their pharmacological significance (Jindal & Kaur, 2021); (Rashid et al., 2021).
CNS Acting Drugs and Pharmacological Activities
The structural diversity of pyrimidine derivatives allows for their exploration in the synthesis of novel CNS acting drugs. These compounds' heterocyclic nature, featuring nitrogen atoms, makes them integral to various organic compounds with CNS activity. This research direction is vital given the increasing prevalence of CNS disorders and the adverse effects associated with many current CNS drugs. Furthermore, the pharmacological activities of pyrimidine derivatives are broad, encompassing antiviral, psychotropic, antimicrobial, and antitumor effects among others, which underscores the versatility and potential of these compounds in medicinal chemistry (Saganuwan, 2017); (Chiriapkin, 2022).
Synthesis of Heterocycles and Drug Development
Pyrimidine derivatives are pivotal in the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, due to their role as versatile synthetic intermediates. This synthetic utility extends to the development of compounds for biological interest, including potential anticonvulsant compounds. The enaminone character of certain pyrimidine derivatives allows for their use in a wide range of chemical transformations, further highlighting their importance in drug development and synthesis of biologically active compounds (Negri et al., 2004).
Propriétés
IUPAC Name |
6-pyrrolidin-1-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-3-1-2-4-18/h5-7H,1-4H2,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQNVGECHBEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

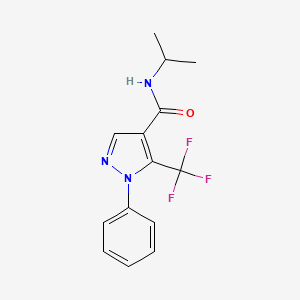
![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)
![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)
![N-(4-chlorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2430810.png)
![(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2430811.png)

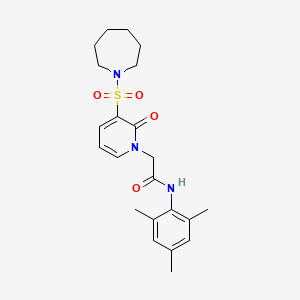
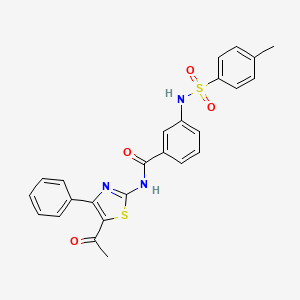

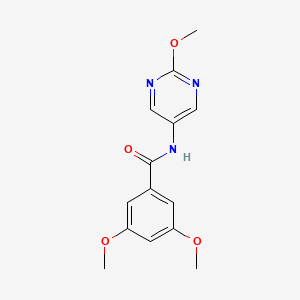
![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)
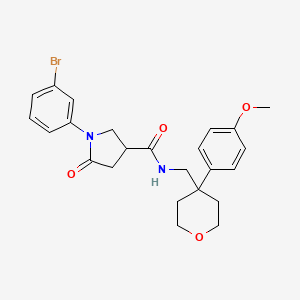
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)
